1-(3-Cyclobutoxyphenyl)ethanamine
Overview
Description
Molecular Structure Analysis
The molecular structure of amines, which “1-(3-Cyclobutoxyphenyl)ethanamine” is a type of, involves a nitrogen atom bonded to hydrogen atoms and/or alkyl groups . The specific structure of “this compound” would involve a cyclobutoxyphenyl group attached to the nitrogen atom of the amine.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as density, color, melting point, boiling point, and reactivity . Unfortunately, specific physical and chemical properties for “this compound” were not available in the sources I found.Scientific Research Applications
DNA Interaction and Cytotoxicity Studies Cu(II) complexes with tridentate ligands, including variants structurally related to 1-(3-Cyclobutoxyphenyl)ethanamine, demonstrate promising DNA binding properties and cytotoxic effects against cancer cell lines. Such studies highlight the potential of these complexes in the development of cancer therapeutics due to their ability to induce minor structural changes in DNA and exhibit nuclease activity. The complexes' interaction with DNA, characterized by groove and/or surface binding, alongside their low toxicity for different cancer cell lines, underscores their significance in medicinal chemistry (Kumar et al., 2012).
Block Copolymer Synthesis Functional alkoxyamines derived from this compound have been utilized in the synthesis of well-defined block copolymers, showcasing the compound's utility in polymer science. These copolymers exhibit diverse properties, making them suitable for various applications in materials science. The innovative synthesis approach, leveraging the 'living' fashion of radical polymerization, further underscores the versatility of this compound derivatives in creating polymers with tailored properties (Miura et al., 2003).
Metabolic Characterization Research into the metabolism of psychoactive compounds provides insight into the role of cytochrome P450 enzymes, with structures related to this compound being pivotal in understanding drug-drug interactions and the metabolic pathways of various substances. Such studies are crucial in the design of safer therapeutic agents by elucidating the enzymes involved in their metabolism and potential interactions (Nielsen et al., 2017).
Synthetic Pathway Innovation The development of novel synthetic routes for key intermediates of therapeutic agents, where compounds similar to this compound serve as starting materials or intermediates, highlights the importance of this molecule in pharmaceutical synthesis. Such advancements not only improve the efficiency of synthesizing active pharmaceutical ingredients but also contribute to the development of new drugs with potential therapeutic applications (Luo et al., 2008).
Mechanism of Action
Target of Action
The primary targets of a compound are usually proteins such as enzymes, receptors, or ion channels within the body. These targets play crucial roles in various biological processes. Identifying the target involves biochemical methods, genetic interactions, or computational inference .
Biochemical Analysis
Biochemical Properties
1-(3-Cyclobutoxyphenyl)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with R-ω-transaminase and alcohol dehydrogenase in a bienzyme cascade system . These interactions are crucial for its function as a chiral intermediate in the synthesis of selective blockers.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to bind to enzymes like R-ω-transaminase and alcohol dehydrogenase facilitates its role in biochemical reactions . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Properties
IUPAC Name |
1-(3-cyclobutyloxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9(13)10-4-2-7-12(8-10)14-11-5-3-6-11/h2,4,7-9,11H,3,5-6,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZPOCWSCWMVLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC2CCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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